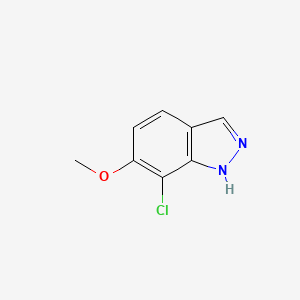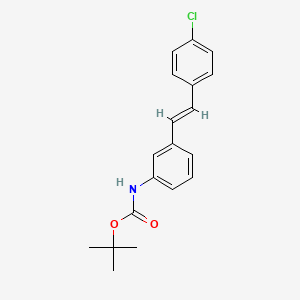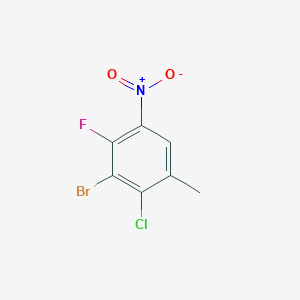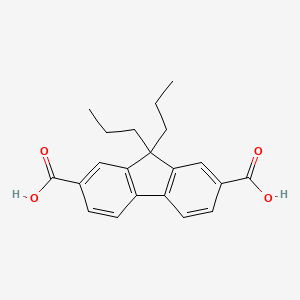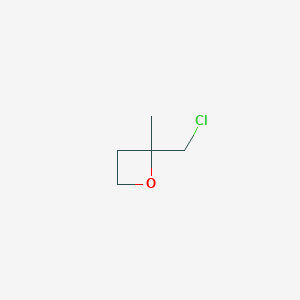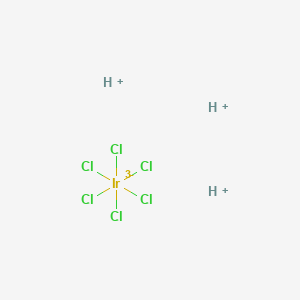
Iridate(3-), hexachloro-, hydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a hydrate and is often referred to as dihydrogen hexachloroiridate(IV) hydrate or hexachloroiridium(IV) acid hydrate . It is a significant compound in the field of inorganic chemistry due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogen hexachloroiridate(IV) can be synthesized through the reaction of iridium metal or iridium oxide with hydrochloric acid and chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Ir+6HCl+3Cl2→H2IrCl6+2H2O
The compound can also be prepared by dissolving iridium in aqua regia (a mixture of nitric acid and hydrochloric acid) followed by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, hydrogen hexachloroiridate(IV) is produced by treating iridium-containing ores with chlorine gas and hydrochloric acid. The resulting solution is then purified through crystallization or precipitation techniques to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrogen hexachloroiridate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental iridium.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed
Oxidation: Formation of iridium(V) or iridium(VI) compounds.
Reduction: Formation of iridium(III) compounds or elemental iridium.
Substitution: Formation of various iridium complexes with different ligands.
Applications De Recherche Scientifique
Hydrogen hexachloroiridate(IV) has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of hydrogen hexachloroiridate(IV) involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, thereby accelerating reaction rates. The compound interacts with molecular targets such as substrates in catalytic cycles, leading to the formation of desired products .
Comparaison Avec Des Composés Similaires
Hydrogen hexachloroiridate(IV) can be compared with other similar compounds such as:
Ammonium hexachloroiridate(IV): Similar in structure but contains ammonium ions instead of hydrogen ions.
Sodium hexachloroiridate(IV): Contains sodium ions and is used in different applications.
Potassium hexachloroiridate(IV): Contains potassium ions and has distinct properties and uses.
Hydrogen hexachloroiridate(IV) is unique due to its high solubility in water and its ability to form stable complexes with various ligands, making it highly versatile in both research and industrial applications .
Propriétés
Formule moléculaire |
Cl6H3Ir |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
hexachloroiridium(3-);hydron |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+3/p-3 |
Clé InChI |
BFRMIVGBOLXIGM-UHFFFAOYSA-K |
SMILES canonique |
[H+].[H+].[H+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



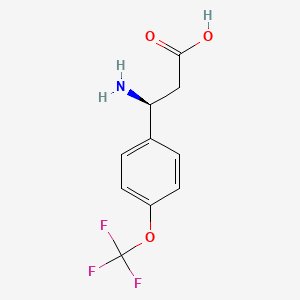
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
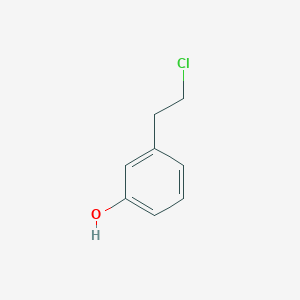
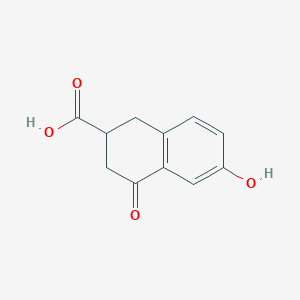
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
